Increased Lipophilicity (XLogP3-AA) vs. Non-Brominated Analog
The introduction of a bromine atom at the 5-position significantly increases the calculated lipophilicity of the pyridazinone scaffold compared to the non-brominated parent compound, 6-(trifluoromethyl)pyridazin-3(2H)-one [1][2]. The XLogP3-AA value for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is 1.6, whereas the non-brominated analog has an XLogP3-AA of 0.7. This represents a ΔlogP of +0.9, indicating a substantial enhancement in lipophilicity that can influence membrane permeability and target engagement [1][2].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridazin-3(2H)-one (non-brominated): XLogP3-AA = 0.7 |
| Quantified Difference | Δ logP = +0.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 and 2025.04.14) |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability and may enhance binding affinity for hydrophobic pockets in target proteins, making this analog a more attractive candidate for lead optimization campaigns focused on cellular activity.
- [1] PubChem. (2025). 5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (CID 59233380). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 6-(Trifluoromethyl)-2,3-dihydropyridazin-3-one (CID 33698298). National Center for Biotechnology Information. View Source
